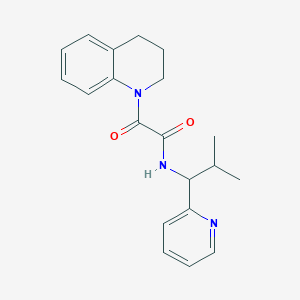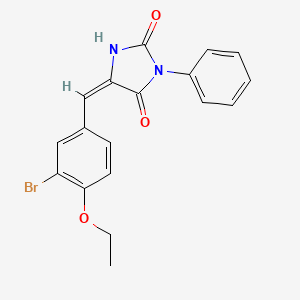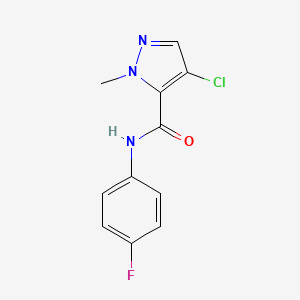![molecular formula C15H13BrN2O2S B5375597 2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazole](/img/structure/B5375597.png)
2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazole, also known as BSI-201, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a PARP inhibitor, meaning that it inhibits the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes.
科学研究应用
2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazole has been extensively studied for its potential applications in cancer research. PARP inhibitors have shown promise in the treatment of various types of cancer, including breast, ovarian, and prostate cancer. 2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazole has been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to increased cancer cell death. In addition, 2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazole has been studied for its potential use in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
作用机制
2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazole works by inhibiting the activity of PARP, an enzyme involved in DNA repair processes. When DNA is damaged, PARP is activated and helps to repair the damage. However, in cancer cells, PARP activity is often upregulated, leading to increased DNA repair and resistance to chemotherapy and radiation therapy. By inhibiting PARP activity, 2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazole prevents cancer cells from repairing DNA damage, leading to increased cancer cell death.
Biochemical and Physiological Effects
2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazole has been shown to have a number of biochemical and physiological effects. In cancer cells, 2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazole has been shown to increase DNA damage and induce apoptosis, or programmed cell death. In addition, 2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazole has been shown to sensitize cancer cells to chemotherapy and radiation therapy. In neurodegenerative diseases, 2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazole has been shown to have neuroprotective effects, reducing the accumulation of toxic proteins and improving cognitive function.
实验室实验的优点和局限性
One advantage of using 2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazole in lab experiments is its specificity for PARP inhibition. Unlike other PARP inhibitors, 2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazole has minimal off-target effects, making it a useful tool for studying the role of PARP in various biological processes. However, one limitation of using 2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazole is its relatively short half-life, which can make it difficult to maintain consistent PARP inhibition over long periods of time.
未来方向
There are a number of future directions for research on 2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazole. One area of interest is the development of more potent and selective PARP inhibitors. In addition, researchers are exploring the use of PARP inhibitors in combination with other cancer therapies, such as immunotherapy and targeted therapy. Finally, there is interest in exploring the potential applications of PARP inhibitors in other diseases, such as autoimmune disorders and inflammatory diseases.
Conclusion
In conclusion, 2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazole is a PARP inhibitor that has been extensively studied for its potential applications in scientific research. Its specificity for PARP inhibition and its potential use in cancer and neurodegenerative diseases make it a valuable tool for researchers. While there are limitations to its use in lab experiments, the future directions for research on 2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazole are promising and warrant further investigation.
合成方法
The synthesis method of 2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazole involves the reaction of 4-bromoaniline with ethyl 2-bromoacetate, followed by the reaction of the resulting compound with sodium hydroxide and 2-mercaptobenzimidazole. The final product is obtained through purification by column chromatography.
属性
IUPAC Name |
2-[2-(4-bromophenyl)sulfonylethyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2S/c16-11-5-7-12(8-6-11)21(19,20)10-9-15-17-13-3-1-2-4-14(13)18-15/h1-8H,9-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKIIGQBLOHKCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCS(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{[(2R*,5S*)-2,5-dimethylpyrrolidin-1-yl]carbonyl}-5-[(3-methoxyphenoxy)methyl]isoxazole](/img/structure/B5375533.png)
![methyl 2-{[(1H-benzimidazol-2-ylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5375545.png)


![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(cyclopropylmethyl)acetamide](/img/structure/B5375569.png)
![5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5375570.png)
![N-{4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B5375575.png)
![4-(2,6-dimethylpyridin-3-yl)-N-[2-(tetrahydrofuran-3-yl)ethyl]pyrimidin-2-amine](/img/structure/B5375578.png)
![3-ethyl-5-({2-[2-(methylthio)phenyl]-1H-imidazol-1-yl}methyl)isoxazole](/img/structure/B5375581.png)
![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5375589.png)

![4-(3-hydroxy-3-methylbutyl)-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]benzamide](/img/structure/B5375602.png)